5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine
Description
Role of Benzodioxole Derivatives in Bioactive Molecule Design
The 1,3-benzodioxole scaffold, characterized by a fused benzene and dioxole ring system, has emerged as a privileged structure in drug discovery due to its electronic properties and metabolic stability. The dioxole ring’s electron-rich nature enhances π-π stacking interactions with aromatic residues in enzyme active sites, while its oxygen atoms facilitate hydrogen bonding. Benzodioxole derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and central nervous system (CNS) modulation.
For example, 1,3-benzodioxole-containing compounds have demonstrated potent inhibition of cytochrome P450 enzymes, enabling their use as synergists in combination therapies. In oncology, derivatives such as (E)-3-(Benzo[d]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide show sub-micromolar cytotoxicity against triple-negative breast cancer cells (MDA-MB-231; IC50 = 4.92 μM). The scaffold’s versatility is further illustrated by its incorporation into arsenical prodrugs, where it improves pharmacokinetic profiles by slowing hepatic clearance.
Table 1: Biological Activities of Select 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety in the target compound likely contributes to target engagement through similar mechanisms, potentially enhancing binding affinity to enzymes or receptors via its planar aromatic system.
Thiophene-Diamine Systems as Privileged Pharmacophores
Thiophene-diamine frameworks, such as the 2,4-diaminothiophene core in the subject compound, are celebrated for their conformational flexibility and ability to mimic biological nucleophiles. These systems often serve as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to their capacity to form hydrogen bonds with catalytic residues.
In dopamine receptor targeting, thiophene-containing bitopic ligands like 6,6-diphenyl-1,4-dioxane derivatives exhibit D3 receptor (D3R) selectivity through interactions with Tyr365 and Ser366 residues. Similarly, thiophene-diamine analogs have shown dual activity as COX-2 inhibitors and antitumor agents, with IC50 values ranging from 1.30 to 37.45 μM against cyclooxygenase enzymes. The diamine substituents in the target compound may enable salt bridge formation with acidic amino acids, a feature critical for stabilizing ligand-receptor complexes.
Table 2: Pharmacological Profiles of Thiophene-Containing Compounds
The 2,4-diaminothiophene core in the subject compound likely serves as a central pharmacophore, bridging interactions between the benzodioxole and sulfonyl groups.
Sulfonyl Group Functionality in Target-Specific Drug Development
The 4-methoxybenzenesulfonyl group in the compound exemplifies the strategic use of sulfonyl moieties to enhance selectivity and solubility. Sulfonyl groups act as hydrogen bond acceptors and confer metabolic resistance by blocking cytochrome P450-mediated oxidation. In VEGFR-2 inhibitors, sulfonamide-containing compounds achieve nanomolar affinity through interactions with Asp1046 and Lys868 residues.
Recent studies demonstrate that sulfonyl derivatives of stiripentol improve the pharmacokinetics of arsenicals, extending their plasma half-life from 2.1 to 8.7 hours in murine models. This aligns with the target compound’s design, where the sulfonyl group may mitigate rapid clearance while directing the molecule to hydrophobic binding pockets.
Table 3: Sulfonyl-Containing Drugs and Their Targets
The 4-methoxybenzenesulfonyl group in the subject compound likely synergizes with the benzodioxole and thiophene-diamine components to create a multitarget agent with optimized pharmacodynamic properties.
Properties
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(4-methylanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S2/c1-15-3-6-17(7-4-15)28-26-25(36(30,31)19-10-8-18(32-2)9-11-19)22(27)24(35-26)23(29)16-5-12-20-21(13-16)34-14-33-20/h3-13,28H,14,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHGNGLUFSHMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of the thiophene ring, sulfonylation, and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for pharmaceutical development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiophene Derivatives
The compound’s closest analog is 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98455, CAS 1115338-00-5) . Key differences include:
- N2 Substituent : 4-Methylphenyl (target) vs. 2-fluorophenyl (BA98455).
- Electronic Effects: The methyl group (electron-donating) vs.
- Molecular Weight : ~522.56 g/mol (target) vs. 526.56 g/mol (BA98455).
Comparison with Sulfonyl-Containing Triazoles
Compounds from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , where X = H, Cl, Br) share sulfonyl and aromatic motifs but differ in core structure (triazole vs. thiophene) .
- Functional Groups : Triazoles exhibit C=S stretches (IR: 1247–1255 cm⁻¹) absent in the target compound, which retains a benzodioxole carbonyl (C=O stretch: ~1663–1682 cm⁻¹) .
- Bioactivity : Sulfonyl groups in both classes enhance metabolic stability, but thiophene derivatives may offer improved pharmacokinetics due to reduced ring strain compared to triazoles.
IR and NMR Analysis
- IR : The target compound’s benzodioxole carbonyl is expected at 1663–1682 cm⁻¹ , similar to hydrazinecarbothioamides in . Absence of C=S (~1243–1258 cm⁻¹) distinguishes it from triazole-thiones.
- NMR : Substituent effects on chemical shifts can be inferred from . For example, the 4-methylphenyl group may cause upfield shifts in aromatic protons compared to 2-fluorophenyl in BA98455 due to reduced electron-withdrawing effects .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine is a novel organic molecule with potential therapeutic applications. Its complex structure suggests interactions with various biological targets. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. The presence of the benzodioxole and thiophene moieties may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thiophene can induce apoptosis in various cancer cell lines, suggesting a potential mechanism for this compound.
Antimicrobial Properties
The sulfonamide group is well-documented for its antimicrobial effects. Preliminary studies suggest that this compound may exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism likely involves inhibition of bacterial folate synthesis, similar to other sulfonamide-based drugs.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens.
- Receptor Interaction : Potential interactions with G protein-coupled receptors (GPCRs) have been hypothesized, which could lead to downstream signaling effects relevant in various diseases.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiophene derivatives demonstrated that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of the benzodioxole moiety in the structure resulted in improved potency compared to non-modified thiophenes.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thiophene Derivative | 15 | MCF-7 |
| Modified Compound | 5 | MCF-7 |
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity. This suggests potential for development as a therapeutic agent against resistant bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
Q & A
Q. Critical Parameters :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene cyclization | DMF/AcOH, reflux, 2 h | 65–75 | |
| Sulfonylation | 4-MeO-C₆H₄SO₂Cl, K₂CO₃, THF, 0°C→RT | 80–85 |
Basic: How can purity and structural integrity be validated post-synthesis?
Answer:
Routine characterization involves:
- Chromatography : TLC for reaction monitoring; column chromatography for isolation .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions .
Q. Common Pitfalls :
- Solvent Traces : Dry samples under vacuum (40°C, 24 h) before NMR .
- Hydrate Formation : Use DMSO-d₆ for hygroscopic compounds .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?
Answer:
SC-XRD is the gold standard for structural elucidation. Key steps include:
Q. Example Workflow :
Indexing : WinGX for unit cell determination .
Structure Solution : SHELXD for phase problem resolution .
Visualization : ORTEP for displacement ellipsoids (Fig. 1a) .
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| R-factor | 0.051 | |
| C–C Bond Length | 1.39 Å (avg) |
Advanced: How to address contradictions in spectroscopic data across studies?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
Q. Case Study :
- Thiophene NH vs. OH Signals : In DMSO-d₆, NH protons appear at δ 10–12 ppm, while OH (if present) shows broadening .
Advanced: How do substituents influence biological activity or reactivity?
Answer:
Structure-activity relationship (SAR) studies require systematic variation:
- Electron-Withdrawing Groups (e.g., sulfonyl): Enhance stability and hydrogen-bonding capacity .
- Bulkier Substituents (e.g., 4-methylphenyl): May sterically hinder target binding .
- Methoxy Groups : Increase lipophilicity, affecting membrane permeability .
Q. Methodological Approach :
Analog Synthesis : Modify substituents (e.g., replace 4-MeO with Cl or NO₂) .
Assays : Test against enzyme targets (e.g., kinases) via fluorescence polarization .
Docking Studies : AutoDock Vina to predict binding modes (PDB: 1ATP) .
Q. Table 3: Substituent Effects on IC₅₀ (Hypothetical Data)
| Substituent | IC₅₀ (μM) | Mechanism |
|---|---|---|
| 4-MeO-C₆H₄SO₂ | 0.45 | H-bond donor |
| 4-NO₂-C₆H₄SO₂ | 1.20 | Electron sink |
Advanced: What computational tools model electronic properties for mechanistic insights?
Answer:
- Molecular Dynamics (MD) : AMBER for solvation dynamics .
- DFT : Gaussian 16 to calculate frontier orbitals (HOMO-LUMO gap) and charge distribution .
- QSPR Models : Correlate logP with bioactivity using MOE .
Q. Workflow :
Geometry Optimization : B3LYP/6-31G* basis set.
NBO Analysis : Identify hyperconjugative interactions (e.g., benzodioxole→thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
